molecular formula C8H6ClFN2 B12628708 3-(Chloromethyl)-5-fluoro-1H-indazole CAS No. 1196156-02-1

3-(Chloromethyl)-5-fluoro-1H-indazole

Cat. No.: B12628708
CAS No.: 1196156-02-1
M. Wt: 184.60 g/mol
InChI Key: JNQULWKUUHPSCV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-fluoro-1H-indazole is a heterocyclic compound that features both a chloromethyl and a fluoro substituent on an indazole ring. Indazoles are a class of compounds known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-fluoro-1H-indazole typically involves the introduction of the chloromethyl and fluoro groups onto the indazole ring. One common method is the halogenation of indazole derivatives. For instance, the chloromethyl group can be introduced using chloromethylation reactions, often employing reagents like chloromethyl methyl ether or formaldehyde with hydrochloric acid under acidic conditions . The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-fluoro-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield azides or nitriles, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-fluoro-1H-indazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting their function. The fluoro group can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or van der Waals interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-5-fluoro-1H-indazole is unique due to the presence of both chloromethyl and fluoro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1196156-02-1

Molecular Formula

C8H6ClFN2

Molecular Weight

184.60 g/mol

IUPAC Name

3-(chloromethyl)-5-fluoro-2H-indazole

InChI

InChI=1S/C8H6ClFN2/c9-4-8-6-3-5(10)1-2-7(6)11-12-8/h1-3H,4H2,(H,11,12)

InChI Key

JNQULWKUUHPSCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C=C1F)CCl

Origin of Product

United States

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